trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane
Beschreibung
Eigenschaften
IUPAC Name |
5-(4-butylcyclohexyl)-2-(3,4-difluorophenyl)-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2O2/c1-2-3-4-14-5-7-15(8-6-14)17-12-23-20(24-13-17)16-9-10-18(21)19(22)11-16/h9-11,14-15,17,20H,2-8,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMAIPTTYWJVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,4-difluorobenzene and trans-4-N-butylcyclohexanol.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving the difluorophenyl group and the butylcyclohexyl group. This step often requires the use of strong acids or bases as catalysts.
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods: In an industrial setting, the synthesis of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reactive phenyl group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of phenyl-substituted dioxanes.
Substitution: Formation of amino or thio-substituted dioxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structural features are explored for the design of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Probes: It can be used as a probe to study biological pathways involving fluorinated compounds.
Industry:
Coatings and Adhesives: Its chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Wirkmechanismus
The mechanism by which trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Chemical Identifier :
Structural Features :
This compound belongs to the 1,3-dioxane family, characterized by a rigid dioxane ring substituted with a 3,4-difluorophenyl group at the 2-position and a trans-4-n-butylcyclohexyl group at the 5-position. The trans-configuration of both substituents ensures optimal molecular linearity, a critical factor for liquid crystalline behavior .
Mesophase Behavior :
- Phase Transitions : Cr (Crystal) → N (Nematic) at 89.8°C , N → I (Isotropic) at 109.7°C .
- Applications : Primarily used as a liquid crystal intermediate in displays, leveraging its stable nematic phase and high thermal stability .
Patent Status :
Protected under active patents; commercial distribution may be restricted in certain jurisdictions to avoid infringement .
Structural and Functional Analogues
The following table compares key parameters of trans-2-(3,4-difluorophenyl)-5-(trans-4-n-butylcyclohexyl)-1,3-dioxane (ST03210) with structurally related dioxane derivatives:
Analysis of Key Differences
Fluorination Pattern: ST03210’s 3,4-difluorophenyl group increases polarity and molecular rigidity compared to the mono-fluorinated analogue (Cr 70 S 77.7 N 145 I), resulting in a narrower nematic range but higher Cr→N transition temperature (89.8°C vs. 70°C) . The dual fluorine substitution may enhance dielectric anisotropy, making ST03210 more suitable for high-performance displays .
Alkyl Chain Modifications :
- ST03211 (n-pentylcyclohexyl) is structurally analogous to ST03210 but with a longer alkyl chain. While mesophase data is unavailable, extended alkyl chains typically elevate melting points and phase stability .
Polar Substituents: The 4-cyanophenyl derivative (Cr 58 N 43 I) exhibits ambiguous phase behavior, possibly due to data transcription errors. The cyano group’s strong dipole moment likely destabilizes the nematic phase, reducing its thermal range .
Phase Complexity: The mono-fluorinated analogue displays a smectic phase (S 77.7°C), absent in ST03210, suggesting that reduced fluorination favors layered molecular packing .
Performance Implications
- ST03210 balances moderate transition temperatures and nematic stability, ideal for applications requiring operational temperatures below 110°C.
- The 4-fluorophenyl analogue’s smectic phase (up to 77.7°C) may suit memory display technologies, while its high N→I transition (145°C) demands higher energy input .
- ST05944’s undefined mesophase behavior highlights the need for further research into cyano-substituted dioxanes.
Biologische Aktivität
trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane, with the CAS number 132828-03-6, is a synthetic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into the biological properties of this compound, emphasizing its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H28F2O2
- Molecular Weight : 338.43 g/mol
- Structural Characteristics : The compound features a dioxane ring with fluorinated phenyl and cyclohexyl groups, which may influence its biological interactions.
Biological Activity
The biological activity of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been explored through various studies focusing on its pharmacological effects.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the difluorophenyl group is thought to enhance its interaction with cellular targets involved in tumor growth.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The structural features may facilitate blood-brain barrier penetration, allowing for central nervous system effects.
- Antioxidant Properties : The compound has shown promise as an antioxidant, which could be beneficial in preventing oxidative stress-related damage in cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane.
| Structural Feature | Influence on Activity |
|---|---|
| Difluorophenyl Group | Enhances binding affinity to targets |
| Cyclohexyl Substituent | Affects lipophilicity and membrane permeability |
| Dioxane Ring | Contributes to molecular stability |
Studies employing quantitative structure-activity relationship (QSAR) models have indicated that modifications to the fluorine substituents can significantly alter the potency and selectivity of the compound against various biological targets .
Case Studies
- In Vitro Studies : A study involving human cancer cell lines demonstrated that trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane induced apoptosis at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production.
- Neuroprotection Models : In animal models of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function metrics compared to control groups.
Q & A
Q. What are the critical steps for synthesizing trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane with high purity?
The synthesis typically involves transacetalization or condensation reactions to form the 1,3-dioxane ring. Key challenges include controlling stereochemistry (trans-configuration at both the cyclohexyl and dioxane moieties) and minimizing side products. Purification via high-performance liquid chromatography (HPLC) is essential to achieve ≥99% purity, as confirmed by mesophase behavior reproducibility (Cr 89.8 N 109.7 I) .
Q. How is the mesophase behavior of this compound characterized experimentally?
Mesophase transitions (e.g., crystalline-to-nematic at 89.8°C and nematic-to-isotropic at 109.7°C) are determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). These methods validate the compound’s liquid crystalline properties, critical for applications in display technologies .
Q. What spectroscopic techniques are used to confirm the trans configuration of substituents?
Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves coupling constants and chemical shifts to confirm the trans arrangement of the fluorophenyl and cyclohexyl groups. X-ray crystallography, though not directly reported for this compound, is a gold standard for structural validation in analogous dioxanes .
Advanced Research Questions
Q. How do structural variations (e.g., alkyl chain length, fluorination pattern) influence mesophase stability?
Comparative studies of homologs (e.g., n-propyl vs. n-butyl cyclohexyl chains) reveal that longer alkyl chains lower melting points (Cr) but broaden nematic ranges. For example, the n-butyl analog (Cr 89.8°C) exhibits a narrower nematic range than the n-propyl derivative (Cr 88.5°C, N 105.1°C), suggesting steric effects dominate phase stability . Fluorination at the 3,4-positions enhances dipole interactions, stabilizing the nematic phase compared to mono-fluorinated analogs .
Q. What experimental and computational strategies resolve contradictions in mesophase transition data?
Discrepancies in reported transition temperatures may arise from impurities, heating/cooling rate variations, or isomerization. Standardizing DSC protocols (e.g., 5°C/min heating rate) and coupling with thermogravimetric analysis (TGA) ensures thermal stability. Density functional theory (DFT) simulations can model substituent effects on mesophase behavior, complementing empirical data .
Q. How does this compound perform in block copolymers for self-assembling liquid crystalline (LC) materials?
When incorporated into polymers, the rigid dioxane core and flexible alkyl chain enable nanoscale phase separation. For example, polysiloxanes functionalized with similar dioxane mesogens exhibit biaxial nematic ordering, with potential for low-threshold electro-optic switching. The fluorophenyl group enhances polarizability, critical for tunable optical properties .
Methodological Considerations
Q. What precautions are necessary to avoid patent infringement during academic research?
SYNTHON Chemicals notes that patents protect several dioxane derivatives. Researchers must verify the compound’s patent status in their jurisdiction before synthesis or commercialization. Licensing agreements or alternative synthetic routes (e.g., modifying substituents) may mitigate risks .
Q. How can researchers optimize synthetic yields while maintaining stereochemical fidelity?
Use of chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization steps improves enantioselectivity. Solvent choice (e.g., toluene for high-boiling reactions) and low-temperature crystallization minimize racemization. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
